1-(2-Methoxyphenyl)-3-chloro-2-propanol
Description
1-(2-Methoxyphenyl)-3-chloro-2-propanol (C₁₀H₁₃ClO₂, molecular weight 212.66 g/mol) is a chloro-propanol derivative featuring a 2-methoxyphenyl substituent. The compound combines an aromatic methoxy group with a chlorinated propanol chain, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure allows for diverse reactivity, including hydrogen bonding (via the hydroxyl and methoxy groups) and nucleophilic substitution (via the chloro group) .
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-3-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13ClO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9,12H,6-7H2,1H3 |
InChI Key |
YLWMOTAVTBVYKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(CCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
1-(2',3',6'-Trimethylphenyl)-3-chloro-2-propanol ()
- Structural Difference : Replaces the 2-methoxyphenyl group with a trimethylphenyl ring.
- Impact :
- Reactivity : Methyl groups (electron-donating) reduce the aromatic ring’s electron density compared to the methoxy group (stronger electron-donating). This alters electrophilic substitution patterns.
- Physical Properties : Trimethyl groups increase hydrophobicity, reducing solubility in polar solvents compared to the methoxyphenyl analogue.
- Application : Used in synthesizing α-chloroketones via CrO₃ oxidation, a pathway less feasible for the methoxyphenyl derivative due to competing hydrogen bonding .
1-(3-Chloro-2-methylphenyl)-1-propanol ()
- Structural Difference : Chloro and methyl groups at the 3- and 2-positions of the phenyl ring.
- Impact :
- Electronic Effects : The chloro group (electron-withdrawing) and methyl group (electron-donating) create a polarized aromatic system, contrasting with the uniformly electron-rich 2-methoxyphenyl group.
- Synthesis : Requires regioselective substitution, whereas the methoxyphenyl derivative benefits from the methoxy group’s directing effects .
Aliphatic Analogues
3-Chloro-1-methoxy-2-propanol ()
- Structural Difference: Lacks the aromatic ring, featuring a simple methoxy-chloro-propanol chain.
- Impact :
Functional Group Variations
1-(2-Methoxyphenyl)-3-buten-1-ol ()
- Structural Difference: Replaces the chloro-propanol chain with a butenol group.
- Impact: Reactivity: The double bond in butenol enables addition reactions (e.g., hydrogenation), whereas the chloro group in 1-(2-Methoxyphenyl)-3-chloro-2-propanol facilitates nucleophilic substitution. Biological Activity: Butenol derivatives may exhibit different pharmacokinetics due to altered metabolic pathways .
1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one ()
- Structural Difference : Features a ketone group instead of a secondary alcohol.
- Impact: Physical Properties: Higher melting point (predicted 297°C) due to ketone crystallinity vs. the alcohol’s hydrogen bonding. Reactivity: Ketones undergo condensation reactions, while the propanol derivative participates in esterification or ether formation .
Physicochemical Properties and Reactivity
Table 1: Key Properties of 1-(2-Methoxyphenyl)-3-chloro-2-propanol and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
